molecular formula C27H21ClN2O5 B2907599 N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866349-95-3

N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No. B2907599
CAS RN: 866349-95-3
M. Wt: 488.92
InChI Key: PNHINXRYPRIDCK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a chlorophenyl group, a dioxoloquinolin group, and an acetamide group . These groups could potentially confer various chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the 3D structure of the molecule, the types of bonds present, and the molecular weight .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and the reaction conditions. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in acylation or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific receptors or enzymes in the body. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a drug, it could have side effects or toxicities at high doses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O5/c1-15-3-4-17(9-16(15)2)26(32)21-12-30(13-25(31)29-19-7-5-18(28)6-8-19)22-11-24-23(34-14-35-24)10-20(22)27(21)33/h3-12H,13-14H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHINXRYPRIDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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